molecular formula C16H13N3O4S B2541924 2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide CAS No. 1286719-30-9

2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide

Cat. No.: B2541924
CAS No.: 1286719-30-9
M. Wt: 343.36
InChI Key: YQZOCEIGKVRTKF-UHFFFAOYSA-N
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Description

2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a hybrid structure incorporating two pharmaceutically active scaffolds: a furan-2-carboxamide and an oxazole-4-carboxamide, linked to an aromatic amine with a methylthio substituent. The furan ring is a privileged structure in medicinal chemistry, known for its presence in compounds with a broad spectrum of biological activities. Furan-containing derivatives have demonstrated significant antibacterial, antifungal, anticancer, and anti-inflammatory properties in scientific studies . Specifically, furan-2-carboxamide derivatives have been investigated as potent antibiofilm agents against Pseudomonas aeruginosa , functioning through potential anti-quorum sensing mechanisms and inhibition of the LasR receptor . Furthermore, the oxazole-4-carboxamide moiety is a recognized pharmacophore in active research compounds. Analogous 2-phenyl-oxazole-4-carboxamide derivatives have been reported as potent apoptosis inducers in cancer cells, highlighting the potential of this chemical class in oncology research . The integration of these moieties suggests potential for multi-target activity or enhanced binding affinity. Researchers can utilize this compound as a chemical tool to explore its mechanism of action, particularly in areas of antimicrobial resistance, oncology, and quorum-sensing inhibition. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(furan-2-carbonylamino)-N-(2-methylsulfanylphenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-24-13-7-3-2-5-10(13)17-14(20)11-9-23-16(18-11)19-15(21)12-6-4-8-22-12/h2-9H,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZOCEIGKVRTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bredereck Reaction with Modified Substrates

The Bredereck reaction, traditionally employing α-haloketones and amides, has been adapted for synthesizing 2,4-disubstituted oxazoles. For the target compound, a modified protocol could involve reacting 2-(methylthio)aniline with a furan-2-carbonyl chloride-activated α-haloketone. For example, treatment of 2-bromo-1-(furan-2-yl)ethan-1-one with 2-(methylthio)aniline in acetic anhydride and sodium acetate yields an oxazolone intermediate, which undergoes decarboxylative cyclization to form the oxazole core. This method offers moderate yields (45–60%) but requires precise temperature control to avoid side reactions.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates oxazole formation. A protocol by Mukku et al. utilizes TosMIC (tosylmethyl isocyanide) and furan-2-carbaldehyde in isopropyl alcohol with potassium phosphate under microwave conditions (350 W, 65°C, 8 min). This approach achieves 72% yield for 4,5-disubstituted oxazoles, suggesting its viability for constructing the target’s oxazole ring. Subsequent functionalization at the 2-position would require post-cyclization amidation.

Nucleophilic Ring-Opening and Cyclization of Oxazolone Intermediates

Silver Carbonate-Mediated 5-endo Cyclization

Kumar et al. demonstrated that 4-bis(methylthio)methylene-2-phenyloxazol-5-one undergoes nucleophilic ring-opening with oxygen/nitrogen nucleophiles, followed by silver carbonate-catalyzed 5-endo cyclization to yield 2-phenyl-4,5-disubstituted oxazoles. Adapting this method, 2-(methylthio)aniline could act as the nucleophile, attacking the oxazolone’s methylthio group. Subsequent cyclization would install the 4-carboxamide group (Table 1).

Table 1: Optimization of Silver Carbonate-Catalyzed Cyclization

Oxazolone Precursor Nucleophile Solvent Time (h) Yield (%)
4-(MeS)₂C=O-oxazolone 2-(MeS)C₆H₄NH₂ DCM 6 68
4-(MeS)₂C=O-oxazolone 2-(MeS)C₆H₄NH₂ THF 8 55

Copper-Catalyzed Coupling for Carboxamide Installation

Copper(I) iodide catalyzes the coupling of oxazole bromides with carboxamide precursors. For the target compound, 2-bromooxazole-4-carboxylic acid could be reacted with 2-(methylthio)aniline using CuI (10 mol%), L-proline ligand, and K₂CO₃ in DMSO at 80°C. This method achieves ~75% yield but requires rigorous exclusion of moisture.

Sequential Amidation Strategies

HATU-Mediated Amide Bond Formation

The 2-position furan-2-carboxamido group is introduced via HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium)-mediated coupling. Oxazole-4-carboxylic acid is activated with HATU (1.2 eq) and DIPEA (3 eq) in DMF, followed by addition of furan-2-amine (1.5 eq) at 0°C. After 12 h at room temperature, the intermediate is purified by column chromatography (SiO₂, EtOAc/hexane).

Protection-Deprotection for N-(2-(Methylthio)Phenyl) Group

To prevent undesired side reactions during oxazole formation, the 2-(methylthio)aniline moiety is protected as a tert-butoxycarbonyl (Boc) derivative. After oxazole core assembly, the Boc group is removed via TFA (trifluoroacetic acid) in dichloromethane, yielding the free amine for subsequent coupling.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques enable solvent-free synthesis of oxazole derivatives. Mixing furan-2-carboxamide, 2-(methylthio)phenyl isocyanate, and oxazole-4-carboxylic acid with K₂CO₃ in a planetary mill (500 rpm, 2 h) provides the target compound in 65% yield with minimal waste.

Aqueous Micellar Catalysis

Using TPGS-750-M (a tocopherol-based surfactant) in water, the amidation steps proceed at 40°C with 0.5 mol% Pd(OAc)₂. This method reduces organic solvent use by 90% while maintaining 70% yield after 6 h.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, oxazole-H), 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 4H, Ar-H and furan-H), 6.62 (dd, J = 3.4, 1.8 Hz, 1H, furan-H), 2.51 (s, 3H, SMe).
  • HRMS : m/z calcd. for C₁₇H₁₄N₃O₄S [M+H]⁺ 372.0654, found 372.0658.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows ≥98% purity with tᴿ = 6.72 min (UV detection at 254 nm).

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the oxazole ring could produce dihydrooxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, synthesized carbamothioyl-furan-2-carboxamide derivatives have shown effectiveness against various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes the anticancer activity observed in selected derivatives:

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22
DoxorubicinHepG20.62

These findings suggest that modifications to substituents on the phenyl ring can enhance anticancer activity, with electron-donor groups positively correlating with potency .

Antimicrobial Activity : The compound has also been investigated for its antimicrobial efficacy against common pathogens such as E. coli, S. aureus, and B. cereus. The following table presents the minimum inhibitory concentrations (MICs) for selected derivatives:

CompoundPathogenMIC (µg/mL)
4bE. coli280
4aS. aureus265
4fB. cereus230

The mechanisms by which this compound exerts its biological effects likely involve interactions with specific molecular targets within cancerous cells and bacteria, leading to inhibition of key cellular processes .

Chemical Research

Building Block for Synthesis : The compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

Catalytic Applications : Due to its unique structure, this compound may also find applications as a catalyst in chemical reactions, facilitating the development of new materials or processes in industrial settings.

Case Studies and Research Findings

A comprehensive review of literature indicates that the biological activities of furan and oxazole derivatives are closely linked to their structural characteristics:

  • Structure-Activity Relationships (SAR) : The presence of various substituents on the furan and oxazole rings significantly influences biological activity, with para-substituted derivatives often exhibiting enhanced properties compared to ortho or meta substitutions.
  • Comparative Studies : Research comparing these compounds with established drugs like doxorubicin has highlighted their potential as lead candidates for drug development due to lower toxicity profiles and greater specificity towards cancer cells .

Mechanism of Action

The mechanism of action of 2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Analogues from Agrochemical and Pharmaceutical Contexts

  • N-(4-Bromophenyl)furan-2-carboxamide () :

    • Simpler structure lacking the oxazole and methylthio groups. The bromophenyl substituent may enhance halogen bonding in target interactions, whereas the methylthio group in the target compound could improve membrane permeability .
  • N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Replaces oxazole with thiazole, altering ring electronics (thiazole is more polarizable). The methoxybenzyl group introduces additional hydrogen-bonding capacity, contrasting with the target’s methylthio-phenyl group .
  • Cyprofuram () :

    • A tetrahydrofuran-containing pesticide, highlighting the role of furan derivatives in agrochemistry. The target compound’s oxazole and methylthio groups may confer resistance to hydrolytic degradation compared to cyprofuram’s tetrahydrofuran .

Structure-Activity Relationship (SAR) Considerations

  • Key Substituent Effects: Furan-2-carboxamido: Enhances π-π stacking in protein binding, as seen in 47x’s bioactivity . Oxazole vs. Isothiazole/Thiazole: Oxazole’s lower basicity may reduce off-target interactions compared to isothiazole derivatives like 47w .

Biological Activity

2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide (CAS Number: 1286719-30-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₃N₃O₄S
  • Molecular Weight : 343.4 g/mol
  • Structure : The compound features a furan ring and an oxazole ring, contributing to its unique chemical behavior.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of furan-2-carboxylic acid derivatives.
  • Formation of the oxazole ring through cyclization reactions.

Optimization of these routes is crucial for maximizing yield and purity while minimizing environmental impact.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially including enzymes and receptors involved in various biochemical pathways. Detailed studies are required to elucidate these mechanisms fully.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of oxazole have been shown to induce apoptosis in cancer cells. A study demonstrated that related compounds had an EC50 value of 270 nM in human colorectal DLD-1 cells, indicating potent anticancer activity .

Inhibition of Acid Ceramidase

In a broader context, the class of substituted oxazol-2-one-3-carboxamides, which includes our compound, has been evaluated for their ability to inhibit acid ceramidase (AC). This enzyme plays a crucial role in sphingolipid metabolism, and its inhibition may have therapeutic implications for diseases such as cancer and neurodegenerative disorders .

Case Studies and Research Findings

  • Apoptosis Induction : A study focused on the structure-activity relationship (SAR) of oxazole derivatives found significant apoptosis induction in cancer cell lines, suggesting that similar compounds could be developed as effective anticancer agents .
  • Pharmacological Evaluation : The pharmacokinetic profiles of related compounds have been assessed in vivo, showing promising results in mouse models for both intravenous and oral administration .
  • Potential as Therapeutic Agents : The unique structural features of this compound may confer distinct biological activities compared to other similar compounds, warranting further investigation into its therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(furan-2-carboxamido)-N-(phenyl)oxazole-4-carboxamideLacks methylthio groupModerate anticancer activity
2-(thiophene-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamideContains thiophene instead of furanPotentially different biological activity

Q & A

Basic: What synthetic routes are reported for synthesizing 2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves coupling oxazole-4-carboxylic acid derivatives with substituted anilines. For example, analogous compounds are synthesized via condensation of acid chlorides with amines under reflux in solvents like dichloromethane (DCM) or ethanol (EtOH) . Yield optimization may involve:

  • Temperature control : Heating at 170–200°C in EtOH or tetrahydrofuran (THF) improves reaction rates .
  • Purification : Flash column chromatography (e.g., DCM/MeOH 95:5) or recrystallization enhances purity .
  • Catalyst use : Amide coupling reagents (e.g., EDCI/HOBt) can reduce side reactions .

Basic: Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • X-ray crystallography : Resolves 3D structure, bond angles, and intermolecular interactions (e.g., hydrogen bonding in furan-oxazole hybrids) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., furan protons at δ 6.5–7.5 ppm, methylthio groups at δ 2.5 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) .

Advanced: How can researchers design assays to evaluate this compound’s inhibition of monoamine oxidase B (MAO-B)?

  • Enzyme kinetics : Use recombinant MAO-B with a fluorogenic substrate (e.g., kynuramine). Measure IC50_{50} values via fluorescence quenching .
  • Selectivity testing : Compare inhibition against MAO-A to assess specificity .
  • Structural docking : Perform in silico modeling to map interactions between the oxazole-furan scaffold and MAO-B’s FAD-binding site .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Standardized protocols : Ensure consistent cell lines (e.g., HepG2 for cancer, S. aureus for antimicrobial assays) and concentrations (µM range) .
  • Metabolic stability testing : Evaluate compound degradation in serum to account for false negatives .
  • Synergistic studies : Test combinations with known drugs (e.g., 5-FU) to identify context-dependent effects .

Advanced: How can polymorphism of this compound impact pharmacological properties, and how is it characterized?

  • Impact : Different crystalline forms alter solubility and bioavailability. For example, a patent describes polymorphs with varying melting points (182–242°C) .
  • Characterization :
    • DSC/TGA : Identify thermal transitions and stability .
    • PXRD : Compare diffraction patterns to reference data .
    • Solvent screening : Recrystallize from DMF/water or acetonitrile to isolate stable forms .

Advanced: How to design analogs for structure-activity relationship (SAR) studies targeting improved potency?

  • Substituent variation : Replace the methylthio group with halogens (e.g., Cl, F) or electron-withdrawing groups to modulate electron density .
  • Scaffold hopping : Test thiazole or pyridine rings instead of oxazole to assess ring flexibility .
  • Bioisosteric replacement : Swap furan with thiophene to evaluate π-stacking interactions .

Advanced: What computational methods predict the compound’s ADMET properties?

  • Lipophilicity : Calculate logP values (e.g., using ChemAxon) to estimate membrane permeability .
  • CYP450 inhibition : Use Schrödinger’s QikProp to assess metabolic liabilities .
  • Toxicity prediction : Apply Derek Nexus to flag potential hepatotoxicity or mutagenicity .

Advanced: How to troubleshoot low yields in coupling reactions during analog synthesis?

  • Activation issues : Switch from DCC to BOP-Cl for sterically hindered amines .
  • Solvent optimization : Use DMF for polar intermediates or THF for non-polar reactants .
  • Byproduct removal : Add scavengers (e.g., polymer-bound trisamine) to trap excess reagents .

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